REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][N:20]=1)[C:16]#[N:17].C(N(CC)CC)C>C(Cl)Cl>[CH:12]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][N:20]=1)[C:16]#[N:17])=[O:11]
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C#N)C=CN1
|
Name
|
|
Quantity
|
6.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 hrs at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture over 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
A white solid precipitate formed
|
Type
|
ADDITION
|
Details
|
was added dropwise for over 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooling bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 2 hrs
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with DCM (400 mL)
|
Type
|
WASH
|
Details
|
washed with brine (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
A buff white solid was isolated
|
Type
|
CUSTOM
|
Details
|
that was used without any further purification
|
Type
|
CUSTOM
|
Details
|
Single peak in LC-MS analysis, (yield taken to be quantitative), m/z (LC-MS, ESP), RT=2.53 mins, (M+H)=133.0
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |